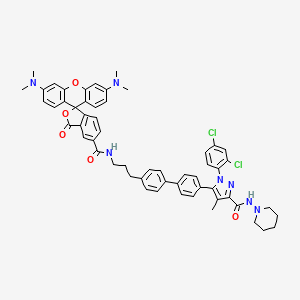
Acide tauro-obéticholique
Vue d'ensemble
Description
Tauro-Obeticholic Acid is a conjugated bile acid derivative formed by the conjugation of Obeticholic Acid with taurine. Obeticholic Acid is a semi-synthetic derivative of chenodeoxycholic acid, a primary bile acid. Tauro-Obeticholic Acid is known for its role as a potent agonist of the farnesoid X receptor (FXR), which is involved in the regulation of bile acid, lipid, and glucose metabolism .
Applications De Recherche Scientifique
Tauro-Obeticholic Acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study bile acid chemistry and conjugation reactions.
Biology: It serves as a tool to investigate the role of bile acids in cellular signaling and metabolism.
Industry: It is used in the development of pharmaceuticals targeting FXR and other bile acid receptors.
Mécanisme D'action
Tauro-Obeticholic Acid exerts its effects primarily through the activation of the farnesoid X receptor (FXR). FXR is a nuclear receptor that regulates the expression of genes involved in bile acid synthesis, transport, and metabolism . Activation of FXR by Tauro-Obeticholic Acid leads to the suppression of bile acid synthesis, reduction of hepatic inflammation, and attenuation of fibrosis . Additionally, it modulates glucose and lipid metabolism, contributing to its therapeutic effects in metabolic diseases .
Safety and Hazards
Orientations Futures
Obeticholic acid (OCA) is currently being considered for FDA approval to treat fibrosis caused by non-alcoholic liver steatohepatitis (NASH). The NDA from Intercept Pharmaceuticals was approved in November 2019 and obeticholic acid is expected to be granted full approval for this indication in 2020 .
Analyse Biochimique
Biochemical Properties
Tauro-Obeticholic acid plays a significant role in biochemical reactions. It interacts with the farnesoid X receptor (FXR), a nuclear hormone receptor that regulates bile acid, lipid, and glucose homeostasis . The interaction between Tauro-Obeticholic acid and FXR is of a binding nature, leading to the activation of the receptor .
Cellular Effects
Tauro-Obeticholic acid influences various types of cells and cellular processes. Its impact on cell function includes effects on cell signaling pathways, gene expression, and cellular metabolism. As an FXR agonist, Tauro-Obeticholic acid can modulate host bile acids pool .
Molecular Mechanism
The mechanism of action of Tauro-Obeticholic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the FXR, leading to the activation of the receptor and subsequent changes in gene expression .
Metabolic Pathways
Tauro-Obeticholic acid is involved in the bile acid synthesis pathway. It is formed from obeticholic acid by taurine conjugation in the liver but can be reconverted back to obeticholic acid by intestinal microflora .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tauro-Obeticholic Acid involves the conjugation of Obeticholic Acid with taurine. One common method includes the activation of the carboxyl group of Obeticholic Acid followed by its reaction with taurine under basic conditions . The reaction typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of Tauro-Obeticholic Acid follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The production process is designed to be scalable and environmentally friendly, with efficient purification steps to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Tauro-Obeticholic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent bile acid.
Substitution: It can undergo nucleophilic substitution reactions at the sulfonic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of Tauro-Obeticholic Acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glyco-Obeticholic Acid: Another conjugated bile acid derivative formed by the conjugation of Obeticholic Acid with glycine.
Chenodeoxycholic Acid: The parent bile acid from which Obeticholic Acid is derived.
Ursodeoxycholic Acid: A bile acid used in the treatment of liver diseases.
Uniqueness
Tauro-Obeticholic Acid is unique due to its potent FXR agonistic activity and its ability to modulate multiple metabolic pathways. Compared to Glyco-Obeticholic Acid, it has a different conjugation moiety (taurine vs. glycine), which may influence its pharmacokinetic and pharmacodynamic properties . Its synthetic origin and specific modifications also distinguish it from naturally occurring bile acids like Chenodeoxycholic Acid and Ursodeoxycholic Acid .
Propriétés
IUPAC Name |
2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H49NO6S/c1-5-19-23-16-18(30)10-12-28(23,4)22-11-13-27(3)20(7-8-21(27)25(22)26(19)32)17(2)6-9-24(31)29-14-15-36(33,34)35/h17-23,25-26,30,32H,5-16H2,1-4H3,(H,29,31)(H,33,34,35)/t17-,18-,19-,20-,21+,22+,23+,25+,26-,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZXQTZLWHAKAC-NQGMLVFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCCS(=O)(=O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H49NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
863239-61-6 | |
| Record name | Obeticholic acid metabolite UPF-1443 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863239616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAURO-OBETICHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5IG4XE90K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical method was used to study Tauro-obeticholic acid in the provided research? What were the advantages of this method?
A1: The researchers utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to simultaneously quantify Obeticholic acid and its metabolites, including Tauro-obeticholic acid, in human plasma samples []. This approach offers several advantages:
Q2: How was the LC-MS/MS method validated for the analysis of Tauro-obeticholic acid?
A2: The researchers validated the LC-MS/MS method according to the stringent guidelines established by the United States Food and Drug Administration (US FDA) and the European Medicines Agency (EMA) []. This validation process likely involved assessing various parameters, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine](/img/structure/B611096.png)

![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B611099.png)

![(3s,7r,8ar)-2-{(2s)-2-(4,4-Difluorocyclohexyl)-2-[(N-Methyl-L-Alanyl)amino]acetyl}-N-[(4r)-3,4-Dihydro-2h-Chromen-4-Yl]-7-Ethoxyoctahydropyrrolo[1,2-A]pyrazine-3-Carboxamide](/img/structure/B611103.png)
![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)

![4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611112.png)
![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)

